5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4(3H)-one
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance and odor.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and yields.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity.Scientific Research Applications
Synthesis and Development of Antagonists
A dipolar cycloaddition reaction was developed to access novel P2X7 antagonists, including compounds with a structure similar to 5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4(3H)-one. This research led to the discovery of compounds showing robust receptor occupancy and good tolerability, one of which was advanced into phase I clinical trials for mood disorders (Chrovian et al., 2018).
Studies in Base Catalysis
Research on the structure of similar pyrimidine derivatives has shown that hydrogen atoms in certain positions are readily replaced by deuterium under conditions of base catalysis. This study contributes to understanding the reactivity and properties of these compounds, which are important for developing new synthetic methodologies (Kheifets, Gindin, & Moskvin, 2004).
Antifungal Agent Synthesis
In the synthesis of antifungal agents like voriconazole, the relative stereochemistry is crucial. Research has examined the diastereocontrol of reactions involving fluoropyrimidine derivatives, contributing to the development of efficient synthetic routes for important pharmaceutical compounds (Butters et al., 2001).
Synthesis of Pyridine-Containing Ligands
Fluorinated pyridine-containing oxazoline derivatives, similar in structure, have been synthesized for use as chiral ligands in metal-catalyzed asymmetric reactions. This research highlights the importance of these compounds in the field of catalysis and material science (Wolińska et al., 2021).
Development of New Fluorinated Compounds
Studies have developed new fluorinated compounds by electrophilic fluorination of dihydropyridines, showcasing the versatility and potential applications of fluorinated pyrimidine derivatives in chemical synthesis (Pikun et al., 2020).
Applications in Pesticide Synthesis
2,3-Dichloro-5-trifluoromethyl pyridine, a derivative related to the compound , is used in synthesizing pesticides. This highlights the role of such compounds in agricultural chemistry (Lu Xin-xin, 2006).
Novel Reactions and Synthetic Routes
Research has been conducted on novel reactions involving trifluoroamine oxide with uracils, leading to the synthesis of pyrimidine methyl and polyfluoroalkyl ethers. This study contributes to our understanding of the synthetic possibilities of fluorinated pyrimidines (Gupta, Kirchmeier, & Shreeve, 2000).
Fluorine in Drug Development
The compound has been studied in the context of malaria treatment, highlighting its potential in developing new treatments for infectious diseases (Chavchich et al., 2016).
Safety And Hazards
This involves studying the toxicity, flammability, and environmental impact of the compound. Material Safety Data Sheets (MSDS) are often used for this purpose.
Future Directions
This involves discussing potential future research directions. It could include potential applications of the compound, or ways to improve its synthesis or properties.
Please note that the availability of this information depends on how much research has been done on the specific compound. For a novel or less-studied compound, some of this information may not be available. If you have a specific question about a particular aspect of this compound, feel free to ask! I’m here to help.
properties
IUPAC Name |
5-fluoro-2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F5N3O/c1-4-7(13)10(20)19-9(18-4)8-6(12)2-5(3-17-8)11(14,15)16/h2-3H,1H3,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEYAIJIGPEZFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4(3H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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